molecular formula C12H15NO2 B14229628 1-[3-(Dimethylamino)phenyl]butane-1,3-dione CAS No. 824969-21-3

1-[3-(Dimethylamino)phenyl]butane-1,3-dione

Cat. No.: B14229628
CAS No.: 824969-21-3
M. Wt: 205.25 g/mol
InChI Key: QCUPRYSCZGLCSE-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)phenyl]butane-1,3-dione is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)phenyl]butane-1,3-dione typically involves the reaction of 3-(dimethylamino)benzaldehyde with acetylacetone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)phenyl]butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-[3-(Dimethylamino)phenyl]butane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)phenyl]butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butanedione: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    1-(4-Methoxyphenyl)-1,3-butanedione: Contains a methoxy group instead of a dimethylamino group, leading to variations in electronic and steric effects.

    1-(2-Methoxyphenyl)-1,3-butanedione: Similar to the previous compound but with the methoxy group in a different position, affecting its reactivity and interactions.

Uniqueness

1-[3-(Dimethylamino)phenyl]butane-1,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties

Properties

CAS No.

824969-21-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]butane-1,3-dione

InChI

InChI=1S/C12H15NO2/c1-9(14)7-12(15)10-5-4-6-11(8-10)13(2)3/h4-6,8H,7H2,1-3H3

InChI Key

QCUPRYSCZGLCSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

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